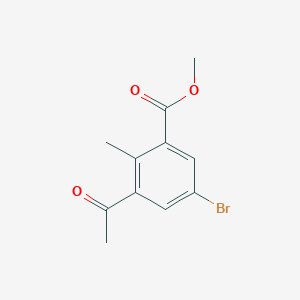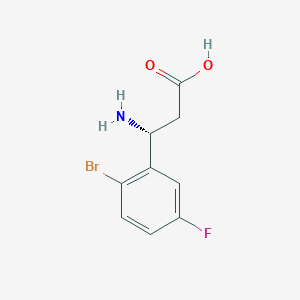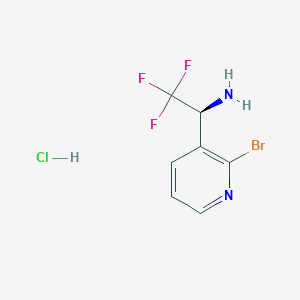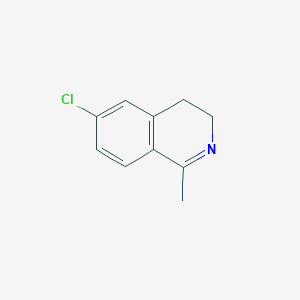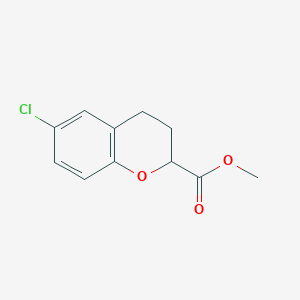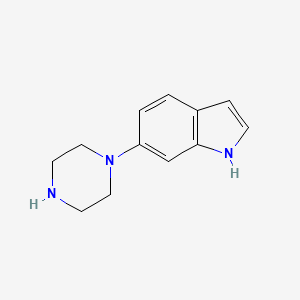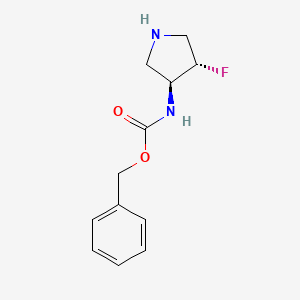
trans-3-(Cbz-amino)-4-fluoropyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-3-(Cbz-amino)-4-fluoropyrrolidine: is a synthetic organic compound that features a pyrrolidine ring substituted with a carbobenzyloxy (Cbz) protected amino group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Cbz-amino)-4-fluoropyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom at the 4-position of the pyrrolidine ring can be achieved using electrophilic fluorination reagents such as Selectfluor.
Protection: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted side reactions during subsequent steps.
Purification: The final product is purified using standard techniques such as column chromatography.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Deprotection Reactions: The Cbz protecting group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions:
Electrophilic Fluorination: Selectfluor or N-fluorobenzenesulfonimide (NFSI) for introducing the fluorine atom.
Deprotection: Hydrogenation using Pd/C for removing the Cbz group.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Deprotected Amino Compound: Removal of the Cbz group yields the free amino derivative.
Substituted Derivatives: Nucleophilic substitution can lead to a variety of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Fluorinated Compounds: Its fluorinated nature makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Potential use in the design and synthesis of novel therapeutic agents due to its unique structural features.
Enzyme Inhibition: May serve as a scaffold for developing enzyme inhibitors.
Industry:
Material Science:
Wirkmechanismus
The mechanism of action of trans-3-(Cbz-amino)-4-fluoropyrrolidine is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
trans-3-(Cbz-amino)cyclobutanecarboxylic acid: Another Cbz-protected amino compound with a cyclobutane ring.
4-Fluoropyrrolidine: A simpler fluorinated pyrrolidine without the Cbz protection.
N-Boc-3,4-difluoroproline: A fluorinated proline derivative with a different protecting group.
Uniqueness:
Structural Features: The combination of the Cbz-protected amino group and the fluorine atom at specific positions on the pyrrolidine ring makes trans-3-(Cbz-amino)-4-fluoropyrrolidine unique.
Applications: Its unique structure allows for specific interactions in biological systems and synthetic applications that are not possible with similar compounds.
Eigenschaften
Molekularformel |
C12H15FN2O2 |
|---|---|
Molekulargewicht |
238.26 g/mol |
IUPAC-Name |
benzyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C12H15FN2O2/c13-10-6-14-7-11(10)15-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,16)/t10-,11-/m0/s1 |
InChI-Schlüssel |
KZWUUEWPRQZDNF-QWRGUYRKSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](CN1)F)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1C(C(CN1)F)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


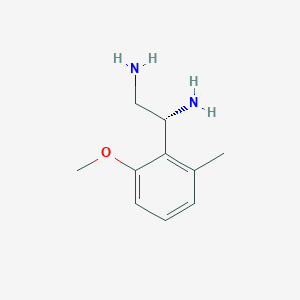

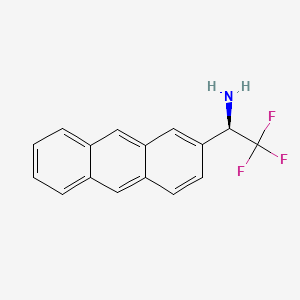
![7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13031759.png)
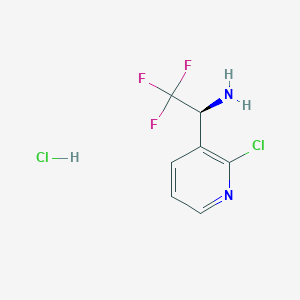


![Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]-](/img/structure/B13031778.png)
